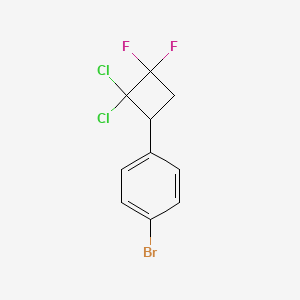
1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene is a chemical compound with the molecular formula C10H7BrCl2F2 and a molecular weight of 315.97 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom and a cyclobutyl group that contains two chlorine and two fluorine atoms. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene typically involves the bromination of 4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the para position of the benzene ring . Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being catalyzed by light or heat to facilitate the bromination process .
Chemical Reactions Analysis
1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Addition Reactions: The cyclobutyl group may participate in addition reactions, particularly with electrophiles, due to the presence of electron-withdrawing chlorine and fluorine atoms.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene largely depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged benzenonium intermediate . The cyclobutyl group, with its electron-withdrawing chlorine and fluorine atoms, can influence the reactivity and stability of the intermediate, thereby affecting the overall reaction pathway.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene include:
1-Bromo-2,4-dichlorobenzene: This compound has two chlorine atoms on the benzene ring and a bromine atom at the ortho position.
3,4-Dichlorobenzyl bromide: This compound features a benzene ring with two chlorine atoms and a bromomethyl group.
The uniqueness of this compound lies in its cyclobutyl group with both chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to other halogenated benzene derivatives .
Properties
IUPAC Name |
1-bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrCl2F2/c11-7-3-1-6(2-4-7)8-5-9(14,15)10(8,12)13/h1-4,8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMBDAPJMCGNRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(Cl)Cl)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrCl2F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718420 |
Source


|
| Record name | 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-34-3 |
Source


|
| Record name | 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride](/img/structure/B567735.png)
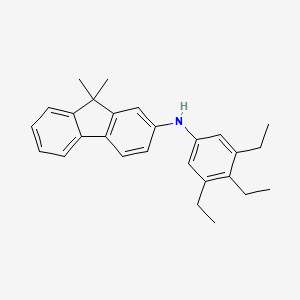
![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)
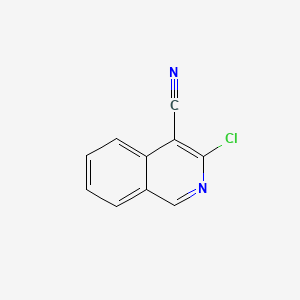
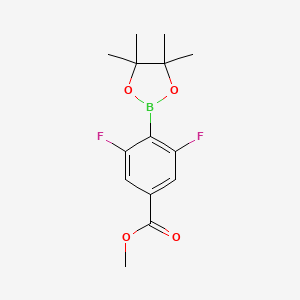
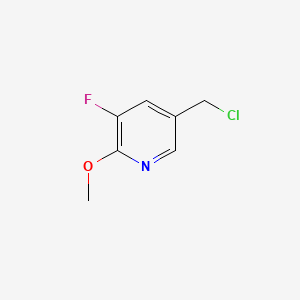
![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)
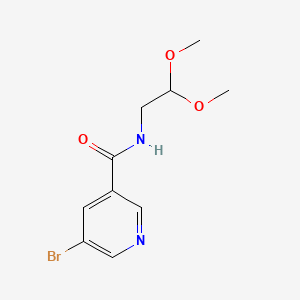
![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)
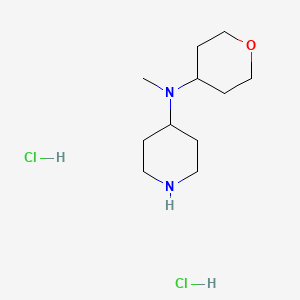
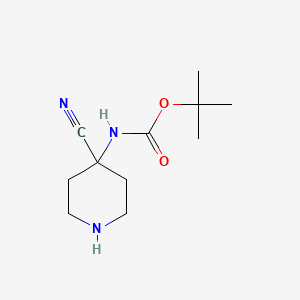
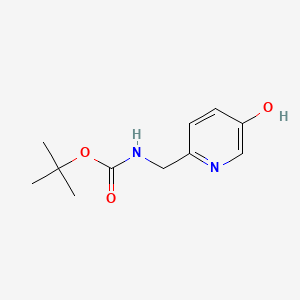
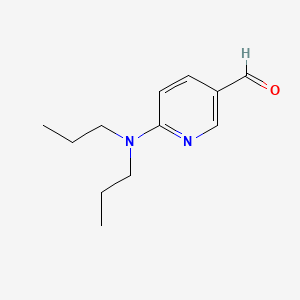
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B567757.png)
